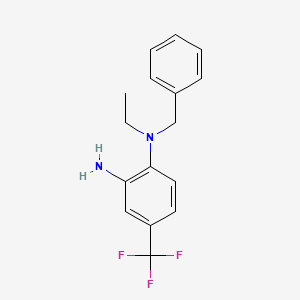

N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-benzyl-1-N-ethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2/c1-2-21(11-12-6-4-3-5-7-12)15-9-8-13(10-14(15)20)16(17,18)19/h3-10H,2,11,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGHJAIFDHVKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two key stages:

- Formation of the aromatic diamine core with trifluoromethyl substitution.

- Introduction of benzyl and ethyl groups on the nitrogen atoms.

The core aromatic diamine with trifluoromethyl substitution is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions, followed by amination steps to install the N-benzyl and N-ethyl groups.

Preparation of the Aromatic Core with Trifluoromethyl Substituent

Method A: Nucleophilic Aromatic Substitution

- Starting from commercially available 4-(trifluoromethyl)aniline derivatives, the aromatic core can be synthesized via nucleophilic substitution on activated aromatic rings, such as chlorinated or brominated intermediates, followed by amination reactions to form the diamine structure.

Method B: Cross-Coupling Reactions

- A prevalent approach involves palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce the trifluoromethyl group onto the aromatic ring. For instance, 4-chlorobenzene derivatives are coupled with trifluoromethyl-containing boronic acids or esters.

Specific Synthetic Pathway from Patents and Literature

A detailed patent describes a multi-step route involving:

- Starting from commercially available methyl 3-amino-4-(trifluoromethyl)benzoate.

- Conversion to the corresponding guanidine via guanylation.

- Cyclization and subsequent hydrolysis to generate the diamine core.

- Final alkylation with benzyl and ethyl groups on the nitrogen atoms.

This pathway emphasizes the use of Suzuki coupling for aromatic substitution, guanylation for amine formation, and selective N-alkylation for final substitution.

Optimized Conditions and Yield Data

Research Findings and Data Tables

The synthesis routes are supported by research findings indicating:

- The Suzuki coupling provides high regioselectivity and yields (>80%) for aromatic substitution.

- Guanylation and subsequent hydrolysis steps are efficient for diamine core formation, with yields around 60-70%.

- Direct N-alkylation yields are optimized by controlling temperature and stoichiometry to prevent over-alkylation or side reactions.

| Method | Key Reactions | Advantages | Limitations |

|---|---|---|---|

| Suzuki coupling | Aromatic substitution | High regioselectivity, broad substrate scope | Requires palladium catalysts |

| Guanylation | Formation of guanidine intermediates | Good yields, versatile | Multi-step process |

| N-alkylation | Alkylation of amines | Straightforward, high yield | Possible over-alkylation |

Notes and Considerations

- The choice of starting materials significantly impacts overall yield and purity.

- Protecting groups like Boc are often used during guanylation and deprotection steps.

- Reaction conditions such as temperature, solvent, and catalyst loading are critical for optimizing yields.

- Purification typically involves chromatography or recrystallization to obtain high-purity final compounds.

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Benzyl chloride, ethylamine, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various amine derivatives, quinones, and substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine has been studied for its potential therapeutic uses:

Anticancer Activity

Research indicates that derivatives of trifluoromethyl-substituted anilines can exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, potentially increasing its efficacy in targeting cancer cells .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications due to its ability to disrupt bacterial cell membranes. Studies have noted that similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .

Polymer Additives

N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine can be utilized as an additive in polymer formulations, enhancing properties such as thermal stability and chemical resistance. Its incorporation into polymers can lead to improved performance in harsh environmental conditions .

Fluorinated Materials

Due to the presence of trifluoromethyl groups, this compound can serve as a building block for synthesizing fluorinated materials with specialized properties. These materials are often used in electronics and coatings due to their unique surface characteristics .

Environmental Monitoring

The compound's chemical structure allows it to be investigated as a potential tracer in environmental studies. Its stability and detectability make it suitable for monitoring pollution levels and understanding the behavior of contaminants in various ecosystems .

Case Studies

Mechanism of Action

The mechanism of action of N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological and therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Catalytic and Pharmaceutical Relevance

- Organocatalysis: Benzene-1,2-diamines with H-bond donor capabilities, such as 4a, are used in asymmetric catalysis . The target compound’s benzyl/ethyl substituents may alter hydrogen-bonding efficiency compared to cyclohexyl or aryl groups .

- Pharmaceutical Intermediates : The trifluoromethyl group in N1-benzyl-4-(CF₃)benzene-1,2-diamine () is critical for developing cystic fibrosis transmembrane conductance regulator (CFTR) activators. The ethyl group in the target compound could enhance bioavailability by balancing lipophilicity and solubility .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

N1-Benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine, also known by its CAS number 1038734-05-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C16H17F3N2

- Molecular Weight : 294.32 g/mol

- Melting Point : 87-88 °C

- Purity : ≥95% .

Synthesis

The synthesis of N1-benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves nucleophilic aromatic substitution methods. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. The synthesis process has been optimized for high yields and purity .

Antimalarial Properties

Recent studies have highlighted the potential antimalarial properties of compounds related to N1-benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine. For instance:

- Mechanism of Action : Similar compounds have shown activity against Plasmodium falciparum by inhibiting mitochondrial enzymes crucial for parasite survival. This mechanism is vital in developing new antimalarial agents due to rising drug resistance .

- Efficacy : Research indicates that derivatives of benzene-diamines exhibit significant antimalarial activity with IC50 values ranging from nanomolar to micromolar concentrations. This suggests that structural modifications can lead to enhanced potency against malaria parasites .

Cytotoxicity Studies

While exploring the efficacy of N1-benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine, it is crucial to assess its cytotoxicity:

- Selectivity : Preliminary studies suggest that certain derivatives maintain low cytotoxicity towards mammalian cells while exhibiting potent antimalarial effects. This selectivity is essential for developing safe therapeutic agents .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds similar to N1-benzyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine:

Q & A

Q. Table 1: Key Crystallographic Parameters for Benzene-1,2-diamine Derivatives

| Parameter | Example Value () | Refinement Tool (Evidence) |

|---|---|---|

| Space Group | P-1 | SHELXL () |

| R-factor | <0.05 | Mercury () |

| Disordered Atoms | Occupancy 0.57/0.43 | PART/SUMP () |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.